Naftopidil hydrochloride

Description

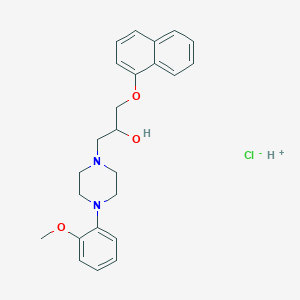

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-[4-(2-methoxyphenyl)piperazin-1-yl]-3-naphthalen-1-yloxypropan-2-ol;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H28N2O3.ClH/c1-28-24-11-5-4-10-22(24)26-15-13-25(14-16-26)17-20(27)18-29-23-12-6-8-19-7-2-3-9-21(19)23;/h2-12,20,27H,13-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQAAEWMEVIOHTJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1N2CCN(CC2)CC(COC3=CC=CC4=CC=CC=C43)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H29ClN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

57149-08-3 | |

| Record name | 1-Piperazineethanol, 4-(2-methoxyphenyl)-α-[(1-naphthalenyloxy)methyl]-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=57149-08-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Foundational & Exploratory

Naftopidil Hydrochloride: A Technical Guide to Its Discovery, Synthesis, and Pharmacological Profile

Executive Summary: Naftopidil (B1677906) is a selective α1-adrenergic receptor antagonist primarily utilized for the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] Developed by Asahi Kasei Pharma in Japan, its unique pharmacological profile is characterized by a higher affinity for the α1D-adrenoceptor subtype over the α1A and α1B subtypes.[3][4] This selectivity is believed to contribute to its efficacy in improving both voiding and storage symptoms of BPH, with a potentially favorable side-effect profile, particularly concerning cardiovascular effects.[1][4] This document provides an in-depth overview of the discovery, chemical synthesis, mechanism of action, and key pharmacological data of naftopidil hydrochloride, intended for researchers and professionals in drug development.

Discovery and Development

Naftopidil, a phenylpiperazine derivative, was developed by Asahi Kasei Pharma in Japan for the treatment of bladder outlet obstruction in patients with BPH.[3][4] It is marketed under trade names such as Flivas and Urion.[3] The drug's development was driven by the need for effective α1-blockers with improved safety and tolerability. Clinical studies have demonstrated its effectiveness, leading to its approval for clinical use in Japan.[4] While initially focused on BPH, research has also explored its potential in managing hypertension and other conditions.[3][5]

Mechanism of Action

Naftopidil functions as a competitive antagonist at α1-adrenergic receptors, which are prevalent in the smooth muscles of the lower urinary tract, including the prostate and bladder neck.[1] The binding of endogenous catecholamines (like norepinephrine) to these receptors mediates smooth muscle contraction. In BPH, an enlarged prostate compresses the urethra, obstructing urine flow. By blocking these receptors, naftopidil induces smooth muscle relaxation, alleviating pressure on the urethra and improving urinary flow.[1]

A key feature of naftopidil is its selectivity for α1-adrenoceptor subtypes. It exhibits a significantly higher affinity for the α1D subtype, which is present in the bladder and spinal cord, compared to the α1A subtype (primarily in the prostate) and the α1B subtype (found in vascular smooth muscle).[1][4] This preferential binding to the α1D subtype is thought to be a major contributor to its effectiveness in improving storage symptoms, such as urinary urgency and frequency.[1] Additionally, naftopidil shows some affinity for 5-HT1A serotonin (B10506) receptors, which may help in suppressing C-fibre-mediated bladder contractions, further aiding in the relief of overactive bladder symptoms.[6]

Chemical Synthesis

The synthesis of naftopidil involves a two-step process. The first step is the formation of an epoxide intermediate from 1-naphthol. The second step is the alkylation of a piperazine (B1678402) derivative with the epoxide to yield the final naftopidil molecule. The hydrochloride salt can then be formed by reacting the free base with hydrochloric acid.[2][7]

A general synthetic scheme is as follows:

-

Epoxide Formation : 1-Naphthol is reacted with epichlorohydrin (B41342) in the presence of an alkali to form 1-(1-naphthyloxy)-2,3-epoxypropane.

-

Alkylation : The resulting epoxide is then used to alkylate 1-(2-methoxyphenyl)piperazine (B120316). This reaction involves the nucleophilic opening of the epoxide ring by the secondary amine of the piperazine, yielding naftopidil.[2]

-

Salt Formation : The naftopidil free base is dissolved in a suitable solvent (e.g., toluene) and treated with hydrochloric acid to precipitate this compound.[7]

Pharmacological and Clinical Data

The pharmacological profile of naftopidil has been characterized through various in vitro and in vivo studies.

Receptor Binding Affinity and In Vitro Activity

Naftopidil's affinity for different α1-adrenoceptor subtypes is a defining characteristic. It also exhibits antiproliferative effects in cancer cell lines.

Table 1: Receptor Binding Affinity (Ki) of Naftopidil

| Receptor Subtype | Ki Value (nM) | Source(s) |

|---|---|---|

| Cloned Human α1A | 3.7 | [8][9][10] |

| Cloned Human α1B | 20 | [8][9][10] |

| Cloned Human α1D | 1.2 | [8][9][10] |

| Human Prostatic Membranes ([3H]prazosin binding) | 11.6 |[4] |

Table 2: In Vitro Antiproliferative Activity of Naftopidil

| Cell Line | Type | IC50 Value (µM) | Source(s) |

|---|---|---|---|

| LNCaP | Androgen-sensitive prostate cancer | 22.2 | [9] |

| PC-3 | Androgen-insensitive prostate cancer | 33.2 |[9] |

Pharmacokinetics

Pharmacokinetic studies in healthy volunteers have defined the absorption, distribution, metabolism, and excretion profile of naftopidil. It is metabolized primarily in the liver by cytochrome P450 enzymes.[1]

Table 3: Pharmacokinetic Parameters of Naftopidil (Single 50 mg oral dose)

| Parameter | Mean Value (± SD) | Source(s) |

|---|---|---|

| Tmax (Time to peak concentration) | 2.20 ± 1.04 hours | [11] |

| Cmax (Peak plasma concentration) | 58.6 ± 18.2 ng/mL | [11] |

| T1/2β (Elimination half-life) | 13.0 ± 2.6 hours | [11] |

| AUC0–∞ (Area under the curve) | 733 ± 141 ng·hr/mL | [11] |

| Clt (Total body clearance) | 70.3 ± 13.5 L/hour |[11] |

Clinical Efficacy

Clinical trials have established the efficacy of naftopidil in treating LUTS associated with BPH. Key endpoints in these trials include the International Prostate Symptom Score (IPSS) and the maximum urinary flow rate (Qmax).

Table 4: Summary of Clinical Efficacy Data for Naftopidil

| Study Description | Dosage | Key Findings | Source(s) |

|---|---|---|---|

| 12-week study in BPH patients with hypertension | 50 mg & 75 mg | Significant improvements in total IPSS, obstructive/irritative subscores, and Qmax. Significant decrease in systolic and diastolic blood pressure in hypertensive patients. | [5] |

| 12-week randomized trial vs. Tamsulosin (B1681236) (0.2 mg) | 50 mg | Naftopidil was as effective and safe as tamsulosin. Both drugs significantly improved IPSS and Qmax. | [11][12] |

| 3-year prospective multicenter study | 50 mg or 75 mg | Significant long-term improvements in total IPSS, QoL index, and Qmax for patients remaining on medication. |[13] |

Key Experimental Methodologies

Synthesis Protocol Example

The following protocol is adapted from patent literature for the synthesis of naftopidil free base.[7]

Objective: To synthesize (S)-1-(4-(2-Methoxyphenyl)piperazin-1-yl)-3-(naphthalene-1-yloxy)propan-2-ol (Naftopidil).

Materials:

-

(S)-2-((naphthalen-1-yloxy)methyl)oxirane (epoxide intermediate)

-

1-(2-methoxyphenyl)piperazine

-

Anhydrous 2-propanol (solvent)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

A solution of the epoxide intermediate (e.g., 0.1 g, 0.5 mmol) is prepared in anhydrous 2-propanol (10 mL).

-

To this solution, 1-(2-methoxyphenyl)piperazine (e.g., 0.096 g, 0.5 mmol) is added.

-

The reaction mixture is refluxed for an extended period (e.g., 32 hours).

-

Reaction completion is monitored by an appropriate method (e.g., TLC).

-

Upon completion, the solvent is removed under reduced pressure to yield the crude product.

-

The crude product is purified by flash column chromatography using 230-400 mesh silica to obtain pure naftopidil.[7]

Receptor Binding Assay Protocol

The following is a generalized description of the methodology used to determine naftopidil's binding affinity for prostatic α1-adrenoceptors.[4]

Objective: To determine the inhibitory constant (Ki) of naftopidil for α1-adrenoceptors in human prostatic membranes.

Materials:

-

Human prostatic tissue membranes

-

[3H]prazosin (radioligand, a known α1-antagonist)

-

Naftopidil (test compound)

-

Incubation buffer

-

Glass fiber filters

-

Scintillation counter

Procedure:

-

Membranes prepared from human prostate tissue are incubated in a buffer solution.

-

A fixed concentration of [3H]prazosin is added to the incubation mixture.

-

Varying concentrations of naftopidil are added to compete with [3H]prazosin for binding to the α1-adrenoceptors on the membranes.

-

The mixture is incubated to allow binding to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters, separating the membrane-bound radioligand from the unbound.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of naftopidil that inhibits 50% of the specific [3H]prazosin binding (IC50) is determined.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation, providing a measure of the drug's binding affinity.[4]

Conclusion

This compound is a well-characterized α1-adrenergic receptor antagonist with a distinct pharmacological profile. Its discovery provided a valuable therapeutic option for LUTS associated with BPH. The chemical synthesis is a straightforward process involving epoxide formation and subsequent alkylation. Its high affinity for the α1D-adrenoceptor subtype underpins its clinical efficacy in treating both voiding and storage symptoms. The quantitative data from extensive preclinical and clinical studies confirm its mechanism of action and support its role in urological medicine. This guide provides a foundational technical overview for scientists and researchers engaged in the study and development of urological pharmaceuticals.

References

- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 2. Naftopidil - Wikipedia [en.wikipedia.org]

- 3. What is Naftopidil used for? [synapse.patsnap.com]

- 4. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Naftopidil: View Uses, Side Effects and Medicines [truemeds.in]

- 7. newdrugapprovals.org [newdrugapprovals.org]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Naftopidil (hydrochloride) | CAS 1164469-60-6 | Cayman Chemical | Biomol.com [biomol.com]

- 10. medchemexpress.com [medchemexpress.com]

- 11. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Comparison of tamsulosin and naftopidil for efficacy and safety in the treatment of benign prostatic hyperplasia: a randomized controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia in a prospective multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]

The Core Mechanism of Naftopidil: An In-depth Technical Guide on its Action as an α1-Adrenoceptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

Abstract

Naftopidil (B1677906) is a selective α1-adrenoceptor antagonist utilized primarily in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH). Its therapeutic efficacy is rooted in its distinct pharmacological profile, characterized by a preferential antagonism of the α1D-adrenoceptor subtype over the α1A and α1B subtypes. This technical guide provides a comprehensive examination of the mechanism of action of Naftopidil, detailing its receptor binding kinetics, downstream signaling consequences, and the experimental methodologies employed for its characterization.

Introduction: α1-Adrenoceptors and the Rationale for Blockade in Benign Prostatic Hyperplasia

The α1-adrenergic receptors (α1-ARs) are members of the G protein-coupled receptor (GPCR) superfamily and are crucial mediators of the sympathetic nervous system. Endogenous catecholamines, such as norepinephrine (B1679862) and epinephrine, activate these receptors, leading to a cascade of intracellular events. Three distinct subtypes of the α1-AR have been identified and cloned: α1A, α1B, and α1D.[1] These subtypes are differentially expressed in various tissues, and their activation elicits specific physiological responses.

In the context of BPH, the α1A-adrenoceptor is predominantly located in the smooth muscle of the prostate, where its stimulation leads to muscle contraction and subsequent obstruction of the urethra.[1] The α1D-adrenoceptor is also present in the prostate, as well as the bladder and spinal cord, and is thought to play a role in both voiding and storage symptoms of LUTS.[1] The α1B-adrenoceptor is primarily found in vascular smooth muscle and mediates vasoconstriction.[1]

The therapeutic strategy for α1-blockers in BPH is to antagonize the effects of norepinephrine at α1-adrenoceptors in the prostate and bladder neck, leading to smooth muscle relaxation and relief of urinary obstruction.[1] Naftopidil's unique selectivity profile offers a targeted approach to managing LUTS.

Molecular Mechanism of Action of Naftopidil

Naftopidil functions as a competitive antagonist at α1-adrenoceptors.[2] Its mechanism of action is multifaceted and can be understood through its receptor binding affinity, subtype selectivity, and the subsequent impact on downstream signaling pathways.

Receptor Binding Profile and Subtype Selectivity

The clinical efficacy and side-effect profile of Naftopidil are largely determined by its binding affinities for the different α1-adrenoceptor subtypes. Radioligand binding assays have been instrumental in quantifying these affinities.

Table 1: Binding Affinity (Ki) of Naftopidil for Human α1-Adrenoceptor Subtypes

| Adrenoceptor Subtype | Radioligand | Tissue/Cell Source | Ki (nM) | Reference |

| α1 (non-selective) | [3H]prazosin | Human Prostatic Membranes | 11.6 | [2] |

| α1A | [3H]prazosin | Cloned human α1a-adrenoceptor | ~35 | [3] |

| α1B | [3H]prazosin | Cloned human α1b-adrenoceptor | ~197 | [3] |

| α1D | [3H]prazosin | Cloned human α1d-adrenoceptor | ~11.6* | [3] |

*Calculated based on the reported selectivity ratios where Naftopidil has approximately 3- and 17-fold higher affinity for the α1d-adrenoceptor than for the α1a- and α1b-adrenoceptor subtypes, respectively, and a Ki of 11.6 nM for the α1d subtype.[3]

As demonstrated in Table 1, Naftopidil exhibits a clear preference for the α1D-adrenoceptor subtype. This selectivity is a key differentiator from other α1-blockers and is believed to contribute to its efficacy in improving both storage and voiding symptoms of BPH.[1]

Functional Antagonism

Table 2: Functional Potency (pA2) of Naftopidil Enantiomers in Rat Tissues

| Enantiomer | Tissue | Presumed Dominant Receptor | pA2 | Reference |

| S-Naftopidil | Rat Aorta | α1D | 7.82 | [4] |

| S-Naftopidil | Rat Vas Deferens | α1A | 7.21 | [4] |

| S-Naftopidil | Rat Spleen | α1B | 6.21 | [4] |

| R-Naftopidil | Rat Aorta | α1D | 7.59 | [4] |

| R-Naftopidil | Rat Vas Deferens | α1A | 7.15 | [4] |

| R-Naftopidil | Rat Spleen | α1B | 6.35 | [4] |

The data in Table 2 suggests that both enantiomers of Naftopidil are potent antagonists at α1D and α1A-adrenoceptors, with lower potency at the α1B subtype. It is also noted that the potencies of antagonists in competing for [3H]prazosin binding sites in human prostates correlate well with their pharmacological potencies (pA2).[2]

Downstream Signaling Pathways

Activation of α1-adrenoceptors by an agonist like norepinephrine initiates a well-defined signaling cascade. Naftopidil, by blocking the receptor, prevents these downstream events.

-

Gq Protein Activation: α1-Adrenoceptors are coupled to the Gq/11 family of G proteins. Agonist binding induces a conformational change in the receptor, leading to the activation of Gq.

-

Phospholipase C (PLC) Activation: Activated Gq stimulates PLC, an enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Intracellular Calcium Mobilization: IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+).

-

Protein Kinase C (PKC) Activation: DAG, along with the increased intracellular Ca2+, activates PKC, which then phosphorylates various cellular proteins, leading to a physiological response, such as smooth muscle contraction.

Naftopidil's antagonism of the α1-adrenoceptor effectively halts this signaling cascade at its inception, preventing the rise in intracellular calcium and subsequent smooth muscle contraction.

Experimental Protocols for Characterization

The pharmacological profile of Naftopidil has been elucidated through a variety of in vitro and in vivo experimental techniques. The following sections detail the methodologies for key experiments.

Radioligand Binding Assays

These assays are fundamental for determining the binding affinity (Ki) of a drug for its receptor.

-

Objective: To quantify the affinity of Naftopidil for α1-adrenoceptor subtypes.

-

General Protocol:

-

Membrane Preparation: Membranes are prepared from tissues (e.g., human prostate) or cells expressing the specific human α1-adrenoceptor subtype (α1A, α1B, or α1D).[2]

-

Radioligand: A radiolabeled ligand with high affinity for α1-adrenoceptors, typically [3H]prazosin, is used.[2]

-

Incubation: A fixed concentration of the radioligand is incubated with the membrane preparation in the presence of varying concentrations of unlabeled Naftopidil.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Naftopidil that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.

-

Functional Assays

Functional assays measure the biological response to receptor activation and are used to determine the potency of an antagonist (e.g., pA2 or IC50).

-

Objective: To determine the functional potency of Naftopidil in antagonizing agonist-induced smooth muscle contraction.

-

General Protocol:

-

Tissue Preparation: Smooth muscle strips from relevant tissues (e.g., prostate, vas deferens, aorta) are isolated and mounted in an organ bath containing a physiological salt solution.[4]

-

Agonist Stimulation: A cumulative concentration-response curve to an α1-agonist (e.g., norepinephrine or phenylephrine) is generated to establish a baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of Naftopidil for a defined period.

-

Repeat Agonist Stimulation: The agonist concentration-response curve is repeated in the presence of Naftopidil.

-

Data Analysis: The rightward shift in the agonist concentration-response curve caused by Naftopidil is used to calculate the pA2 value via Schild analysis.

-

-

Objective: To measure the ability of Naftopidil to inhibit agonist-induced increases in intracellular calcium.

-

General Protocol:

-

Cell Culture: Cells stably expressing a specific human α1-adrenoceptor subtype are cultured in multi-well plates.

-

Fluorescent Dye Loading: The cells are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).

-

Baseline Measurement: The baseline fluorescence of the cells is measured.

-

Antagonist Addition: Naftopidil at various concentrations is added to the wells.

-

Agonist Stimulation: A fixed concentration of an α1-agonist is added to stimulate calcium release.

-

Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured in real-time.

-

Data Analysis: The IC50 value for Naftopidil's inhibition of the agonist-induced calcium response is calculated.

-

Additional Pharmacological Effects

Beyond its primary α1-adrenoceptor antagonism, some studies have suggested other potential mechanisms of action for Naftopidil, including weak calcium channel blocking activity.[5] Additionally, Naftopidil has been shown to inhibit the growth of prostate cancer cells in vitro and in vivo, an effect that may be independent of its α1-AR blocking activity.[6]

Conclusion

Naftopidil's mechanism of action as an α1-blocker is defined by its competitive antagonism at α1-adrenoceptors, with a notable selectivity for the α1D subtype. This preferential binding profile translates to a functional blockade of the Gq-PLC-IP3 signaling pathway, preventing agonist-induced increases in intracellular calcium and subsequent smooth muscle contraction in the lower urinary tract. The detailed characterization of its binding and functional properties through rigorous experimental methodologies provides a solid foundation for its clinical application in the treatment of LUTS associated with BPH and for future research into its potential therapeutic expansion. The unique selectivity of Naftopidil underscores the importance of subtype-specific drug design in targeting α1-adrenoceptors for various pathological conditions.

References

- 1. mdpi.com [mdpi.com]

- 2. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Radioligand binding assays and their analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

Early development of Naftopidil as an antihypertensive agent

An In-depth Technical Guide on the Early Development of Naftopidil (B1677906) as an Antihypertensive Agent

Introduction

Naftopidil is a phenylpiperazine derivative initially developed as a novel antihypertensive agent.[1] Its mechanism of action primarily involves the antagonism of α1-adrenergic receptors, which are crucial in mediating smooth muscle contraction in blood vessels.[2] This technical guide delves into the early-stage development of Naftopidil, focusing on its pharmacological profile, preclinical evaluation, and initial clinical findings as an antihypertensive drug.

Pharmacological Profile

Naftopidil's primary mechanism of action is as an α1-adrenoceptor antagonist.[1] However, its pharmacological profile is distinguished by its selectivity for different α1-adrenoceptor subtypes and its additional activity at serotonin (B10506) receptors.

Receptor Binding Affinity

In vitro radioligand binding assays were crucial in determining Naftopidil's affinity for various receptors. These studies revealed a competitive inhibition of [3H]prazosin binding in human prostatic membranes, with a Ki value of 11.6 nM.[1] Further investigations using cloned human α1-adrenoceptor subtypes demonstrated a notable selectivity for the α1D subtype.[1][3] Naftopidil's affinity for the α1D-adrenoceptor is approximately 3-fold higher than for the α1A subtype and 17-fold higher than for the α1B subtype.[1][3]

Interestingly, further research revealed that Naftopidil also possesses 5-HT1A agonistic properties, with an IC50 value in a similar concentration range to its α1-adrenoceptor antagonism.[4]

| Receptor Subtype | Binding Affinity (Ki) | IC50 | Reference |

| α1-adrenoceptor (human prostate) | 11.6 nM | [1] | |

| α1D-adrenoceptor | ~3x higher than α1A | [1][3] | |

| α1A-adrenoceptor | |||

| α1B-adrenoceptor | ~17x lower than α1D | [1][3] | |

| α1-adrenoceptors | 235 nmol/l | [4] | |

| 5-HT1A receptors | 108 nmol/l | [4] |

Signaling Pathway

Naftopidil exerts its antihypertensive effect primarily through the blockade of α1-adrenergic receptors on vascular smooth muscle. This action inhibits the downstream signaling cascade initiated by endogenous catecholamines like norepinephrine, leading to vasodilation and a reduction in blood pressure.

Mechanism of action of Naftopidil on the α1-adrenergic signaling pathway.

Preclinical Evaluation

The antihypertensive effects of Naftopidil were investigated in several experimental animal models of hypertension. These studies were crucial for establishing the drug's in vivo efficacy and potency relative to existing α1-blockers like prazosin.

Experimental Protocols

Animal Models:

-

Normotensive Wistar Kyoto rats (WKY)

-

Spontaneously hypertensive rats (SHR)

-

DOCA-Salt hypertensive rats (DHR)

-

2-kidney 1-clip renal hypertensive rats (RHR)

-

Grollman type renal hypertensive dogs with 1-kidney (RHD)[5]

Methodology: A single oral administration of Naftopidil was given to the animals. Blood pressure and heart rate were measured in an unanesthetized, unrestrained state through a chronically implanted arterial catheter in the abdominal aorta.[5] To assess α1-adrenoceptor antagonism, the pressor response to the α1-agonist phenylephrine (B352888) was measured before and after drug administration.[5]

In Vivo Antihypertensive Efficacy

Naftopidil demonstrated a dose-dependent hypotensive effect in SHR, DHR, and RHR, but not in normotensive WKY rats.[5] The onset of action was observed at 0.5-1 hour, with the effect lasting for 4-6 hours.[5] Notably, the hypotensive effect was more potent in DHR and RHR models compared to SHR.[5] In renal hypertensive dogs, a single oral dose of Naftopidil also produced a dose-dependent and long-lasting hypotensive effect.[5]

| Animal Model | Naftopidil Dose (p.o.) | Key Findings | Reference |

| SHR, WKY | 10 and 30 mg/kg | Markedly inhibited phenylephrine-induced pressor response. | [5] |

| SHR, DHR, RHR | 10 to 100 mg/kg | Dose-dependent hypotensive effect. More potent in DHR and RHR than SHR. | [5] |

| RHD | 1 to 10 mg/kg | Dose-dependent and long-lasting hypotensive effect. | [5] |

When compared to prazosin, Naftopidil's potency was found to be 1/10 to 1/30 weaker.[5]

Early Clinical Development

Based on its promising preclinical profile, Naftopidil advanced to clinical trials. While it is now primarily used for benign prostatic hyperplasia (BPH), early studies evaluated its efficacy and safety as an antihypertensive agent in human subjects.[6]

Clinical Trial Protocol

A prospective, open-label study was conducted to investigate the effects of Naftopidil on blood pressure in patients with BPH, some of whom also had hypertension.[7][8]

Study Population:

Methodology:

-

Patients were randomly assigned to receive either 50 mg or 75 mg of Naftopidil once daily for 12 weeks.[7][8]

-

Efficacy and safety were assessed by monitoring changes in systolic and diastolic blood pressure from baseline at 4 and 12 weeks.[7][8]

References

- 1. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 3. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 5-HT1A-agonistic properties of naftopidil, a novel antihypertensive drug - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. [Antihypertensive effect of naftopidil (KT-611), a novel alpha 1-adrenoceptor antagonist, in freely moving experimental hypertensive rats and dogs] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. What is Naftopidil used for? [synapse.patsnap.com]

- 7. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. [PDF] Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study | Semantic Scholar [semanticscholar.org]

A Deep Dive into the Stereoselective Pharmacology of Naftopidil Enantiomers

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Naftopidil (B1677906) (NAF) is a clinically effective α1-adrenoceptor antagonist utilized in the management of lower urinary tract symptoms (LUTS) associated with benign prostatic hyperplasia (BPH).[1][2] As a chiral molecule, naftopidil exists as two enantiomers, (R)-Naftopidil (R-NAF) and (S)-Naftopidil (S-NAF). While the racemic mixture is used in clinical practice, emerging research has focused on elucidating the distinct pharmacological profiles of the individual enantiomers. This technical guide provides a comprehensive overview of the stereoselective activity of R-NAF and S-NAF, detailing their receptor binding affinities, functional activities, and downstream signaling pathways. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of urology and beyond.

Comparative Pharmacodynamics of R-NAF and S-NAF

The pharmacological actions of naftopidil are primarily mediated through its antagonism of α1-adrenoceptors, which are G-protein coupled receptors involved in smooth muscle contraction in the prostate and bladder neck.[1] The differential effects of the R- and S-enantiomers are most pronounced in their selectivity for the α1-adrenoceptor subtypes: α1A, α1B, and α1D.

Receptor Binding and Functional Antagonism

Both enantiomers of naftopidil exhibit antagonistic activity at α1-adrenoceptors, but with notable differences in their selectivity profiles. S-NAF has been shown to be more selective for the α1D and α1A subtypes over the α1B subtype compared to R-NAF.[3]

Molecular docking studies have indicated that both R-NAF and S-NAF occupy the same binding pocket on the α1D-adrenoceptor, suggesting a similar mode of interaction at this particular subtype.[4] This is consistent with functional assay data showing similar antagonistic effects of both enantiomers at the α1D-adrenoceptor.[4]

| Enantiomer/Racemate | Receptor Subtype | pA2 Value | Ki (nM) | Selectivity Ratio |

| R-NAF | α1D | 7.85[4] | - | - |

| S-NAF | α1D | 8.03[4] | - | α1D/α1B: 40.7[3] |

| α1A | - | - | α1A/α1B: 16.2[3] | |

| Racemic NAF | α1 (human prostate) | - | 11.6[5] | - |

| α1D | 7.93[4] | - | α1D/α1A: ~3[5] | |

| α1D/α1B: ~17[5] |

Note: A comprehensive table with all pA2 and Ki values for both enantiomers across all three subtypes is not currently available in the public domain. The table above represents the most complete data found in published literature.

Signaling Pathways

The antagonism of α1-adrenoceptors by R-NAF and S-NAF interrupts the canonical Gq-protein signaling cascade, leading to smooth muscle relaxation.

α1-Adrenoceptor Signaling Cascade

Activation of α1-adrenoceptors by endogenous agonists like norepinephrine (B1679862) leads to the activation of the Gq alpha subunit. This, in turn, stimulates phospholipase C (PLC) to hydrolyze phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The resulting increase in intracellular Ca2+ is a key event in smooth muscle contraction. By blocking the initial receptor activation, naftopidil enantiomers prevent these downstream events.

Off-Target Effects: L-type Calcium Channel Blockade

Interestingly, naftopidil has also been reported to act as a weak ligand for L-type calcium channels, leading to a partial blockade of calcium influx.[6] This effect appears to be non-stereoselective, with both enantiomers showing similar activity.[6] This secondary mechanism may contribute to the overall smooth muscle relaxant properties of naftopidil.

References

- 1. [PDF] Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms | Semantic Scholar [semanticscholar.org]

- 2. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

- 5. [Pharmacological properties of naftopidil, a drug for treatment of the bladder outlet obstruction for patients with benign prostatic hyperplasia] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Naftopidil Hydrochloride for Lower Urinary Tract Symptoms (LUTS): A Technical Guide for Researchers

Executive Summary

This technical guide provides an in-depth overview of Naftopidil (B1677906) hydrochloride, an α1-adrenergic receptor antagonist utilized in the management of lower urinary tract symptoms (LUTS), primarily associated with benign prostatic hyperplasia (BPH). This document is intended for researchers, scientists, and drug development professionals, offering a comprehensive resource on the pharmacological properties, mechanism of action, clinical efficacy, and experimental methodologies related to Naftopidil. All quantitative data is summarized in structured tables for comparative analysis, and key physiological and experimental processes are visualized through detailed diagrams.

Introduction

Lower urinary tract symptoms (LUTS) represent a significant health concern, particularly in the aging male population, with benign prostatic hyperplasia (BPH) being a primary underlying cause.[1] The pathophysiology of LUTS in BPH is multifactorial, involving both a static component, due to the physical enlargement of the prostate, and a dynamic component, arising from increased smooth muscle tone in the prostate and bladder neck.[1] α1-adrenergic receptor antagonists are a cornerstone of medical therapy for LUTS/BPH, functioning by relaxing this smooth muscle tone to improve urinary flow.[2]

Naftopidil is a distinguished member of this class, demonstrating a unique selectivity profile for α1-adrenergic receptor subtypes.[3] Unlike some other α1-blockers that primarily target the α1A subtype, Naftopidil exhibits a higher affinity for the α1D-adrenergic receptor subtype.[3][4] This characteristic may contribute to its efficacy in addressing both voiding and storage symptoms of LUTS.[5] This guide will delve into the core scientific principles and clinical data that underpin the use of Naftopidil hydrochloride in LUTS research.

Mechanism of Action

Naftopidil functions as a competitive antagonist at α1-adrenergic receptors, which are G-protein coupled receptors located on the smooth muscle cells of the prostate, bladder neck, and blood vessels.[5][6] The binding of endogenous catecholamines, such as norepinephrine, to these receptors triggers a signaling cascade that leads to smooth muscle contraction. By blocking these receptors, Naftopidil inhibits this contractile signaling, resulting in smooth muscle relaxation and alleviation of urinary obstruction.[6]

Adrenergic Receptor Selectivity

A key pharmacological feature of Naftopidil is its preferential affinity for the α1D-adrenergic receptor subtype over the α1A and α1B subtypes.[3][4] This is in contrast to other agents like tamsulosin, which shows higher selectivity for the α1A subtype.[3] The α1A and α1D subtypes are both expressed in the prostate, while the α1D subtype is also found in the bladder and spinal cord.[5] The higher affinity for the α1D subtype is thought to contribute to Naftopidil's effectiveness in improving storage symptoms, such as urinary frequency and urgency.[5]

Intracellular Signaling Pathway

The antagonism of α1-adrenergic receptors by Naftopidil interrupts a well-defined intracellular signaling pathway. Upon agonist binding, α1-receptors, which are coupled to Gq/11 proteins, activate phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytosol. The elevated intracellular Ca2+ concentration, along with DAG, activates protein kinase C (PKC), which in turn phosphorylates various downstream targets, ultimately leading to smooth muscle contraction. Naftopidil's blockade of the α1-receptor inhibits this entire cascade.

Quantitative Pharmacological Data

The following tables summarize key quantitative data for this compound, providing a basis for comparison with other agents and for use in research and development.

Table 1: Adrenergic Receptor Binding Affinities (Ki values)

| Receptor Subtype | Naftopidil Ki (nM) | Tamsulosin Ki (nM) | Silodosin Ki (nM) | Reference |

| α1A | 20 | 0.2 | 0.32 | [3] |

| α1B | 1.2 | 5.4 | 4.9 | [3] |

| α1D | 3.7 | 0.6 | 18 | [3] |

| Human Prostatic α1 | 11.6 | - | - | [7] |

| Human Prostatic α2 | 70.0 | - | - | [7] |

Note: A lower Ki value indicates a higher binding affinity.

Table 2: In Vitro Efficacy (IC50 values)

| Cell Line | Parameter | Naftopidil IC50 (µM) | Reference |

| LNCaP (Androgen-sensitive prostate cancer) | Growth Inhibition | 22.2 ± 4.0 | [8] |

| PC-3 (Androgen-insensitive prostate cancer) | Growth Inhibition | 33.2 ± 1.1 | [8] |

Table 3: Human Pharmacokinetic Parameters (Single 50 mg Oral Dose)

| Parameter | Value (Mean ± SD) | Reference |

| Tmax (hours) | 2.20 ± 1.04 | [3] |

| Cmax (ng/mL) | 58.6 | [3] |

| T1/2β (hours) | 5.4 ± 3.2 (healthy) | [4] |

| 16.6 ± 19.3 (hepatic dysfunction) | [4] | |

| AUC0–∞ (ng·hour/mL) | 499 | [3] |

| Absolute Bioavailability | ~17% (healthy) | [4] |

| ~75% (hepatic dysfunction) | [4] | |

| Plasma Protein Binding | 82% to 97% (in rats) | [9] |

| Metabolism | Primarily by CYP2C9 and CYP3A4 | [3][10] |

| Excretion | Primarily via bile | [3] |

Table 4: Summary of Clinical Trial Efficacy Data for LUTS/BPH

| Study | Treatment Groups & Duration | Change in Total IPSS (Mean ± SD) | Change in Qmax (mL/s) (Mean) | Change in PVR (mL) (Mean) | Reference |

| Yasuda et al. (1994) | Naftopidil (25-75 mg/day) for 4-6 weeks | - | +4.4 | -28.8 | [3][11] |

| Gotoh et al. (2005) | Naftopidil (50 mg/day) vs. Tamsulosin (0.2 mg/day) for 12 weeks | Naftopidil: -5.9, Tamsulosin: -8.4 | Naftopidil: +2.1, Tamsulosin: +2.1 | - | [3] |

| Ukimura et al. | Naftopidil (50 mg/day) vs. Tamsulosin (0.2 mg/day) for 6-8 weeks | Naftopidil: -9.4, Tamsulosin: -9.7 | - | - | [3] |

| Masumori et al. | Naftopidil (50 mg/day) vs. Tamsulosin (0.2 mg/day) vs. Silodosin (8 mg/day) for 12 weeks | Naftopidil: -6.1, Tamsulosin: -7.3, Silodosin: -4.9 | - | - | [3] |

| Park et al. (2017) | Naftopidil (50 mg & 75 mg/day) for 12 weeks | Significant improvement from baseline (p<0.001) | Significant improvement from baseline (p=0.034 for 50mg, p<0.001 for 75mg) | - | [12][13] |

| Takahashi et al. (2006) | Naftopidil (50-75 mg/day) for 6 weeks | -19.1 to -10.5 | - | - | [6] |

| Anonymous (2010) | Naftopidil (75 mg/day) vs. Tamsulosin (0.4 mg/day) for 3 months | Naftopidil: -16.88, Tamsulosin: -15.10 | - | Naftopidil showed earlier improvement | [14] |

| Anonymous (2020) | Naftopidil (75 mg/day) vs. Tamsulosin (0.2 mg/day) for 8 weeks (Neurogenic LUTD) | Naftopidil: -5.64 ± 0.66, Tamsulosin: -6.53 ± 0.65 | No significant difference | No significant difference | [15] |

Experimental Protocols

This section outlines the methodologies for key experiments cited in Naftopidil research.

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol is a generalized procedure based on standard methods used to determine the binding affinity of Naftopidil for α1-adrenergic receptors.

Objective: To determine the inhibitory constant (Ki) of Naftopidil for α1-adrenergic receptor subtypes.

Materials:

-

Human prostate tissue or cells expressing cloned human α1-adrenoceptor subtypes (α1A, α1B, α1D).

-

Radioligand: [3H]prazosin (a non-subtype-selective α1-antagonist).

-

This compound.

-

Homogenization buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4).

-

Assay buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl2, pH 7.4).

-

Non-specific binding control (e.g., phentolamine (B1677648) at a high concentration).

-

Glass fiber filters.

-

Scintillation fluid and counter.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold homogenization buffer. Centrifuge the homogenate at a low speed to remove debris, then centrifuge the supernatant at a high speed (e.g., 48,000 x g) to pellet the membranes. Wash the membrane pellet with assay buffer and resuspend to a final protein concentration of approximately 0.2-0.5 mg/mL.

-

Binding Reaction: In a reaction tube, combine the membrane preparation, a fixed concentration of [3H]prazosin (typically near its Kd value), and varying concentrations of Naftopidil. For total binding, omit Naftopidil. For non-specific binding, add a high concentration of phentolamine.

-

Incubation: Incubate the reaction tubes at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60 minutes).

-

Filtration: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold assay buffer to remove unbound radioactivity.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the Naftopidil concentration to generate a competition curve. Determine the IC50 value (the concentration of Naftopidil that inhibits 50% of [3H]prazosin binding) and calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vitro Smooth Muscle Contraction Assay

This protocol describes a general method to assess the inhibitory effect of Naftopidil on agonist-induced smooth muscle contraction in prostate tissue.

Objective: To evaluate the functional antagonism of Naftopidil on α1-adrenoceptor-mediated prostate smooth muscle contraction.

Materials:

-

Fresh human or animal (e.g., canine) prostate tissue.

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, glucose 11.1).

-

Phenylephrine (B352888) (α1-adrenergic agonist).

-

This compound.

-

Organ bath system with force transducers.

-

Carbogen (B8564812) gas (95% O2, 5% CO2).

Procedure:

-

Tissue Preparation: Dissect the prostate tissue into strips (e.g., 3 x 3 x 10 mm) and mount them in organ baths containing Krebs-Henseleit solution, maintained at 37°C and continuously bubbled with carbogen gas.

-

Equilibration: Allow the tissue strips to equilibrate for at least 60 minutes under a resting tension (e.g., 1 g). During this period, replace the bath solution every 15-20 minutes.

-

Viability Check: Induce a contraction with a high concentration of potassium chloride (KCl) (e.g., 80 mM) to ensure tissue viability. Wash the tissue and allow it to return to baseline.

-

Agonist-Induced Contraction: Generate a cumulative concentration-response curve for phenylephrine by adding it to the bath in increasing concentrations.

-

Antagonism Protocol: In separate tissue preparations, pre-incubate the strips with Naftopidil at a specific concentration for a set period (e.g., 30 minutes) before repeating the cumulative concentration-response curve for phenylephrine.

-

Data Recording and Analysis: Continuously record the isometric tension. Express the contractile response to phenylephrine as a percentage of the maximal KCl-induced contraction. Compare the concentration-response curves in the absence and presence of Naftopidil to determine the extent of inhibition.

Clinical Urodynamic Study Protocol

The following is a generalized protocol for urodynamic assessment in clinical trials evaluating Naftopidil for LUTS.

Objective: To objectively measure the effect of Naftopidil on bladder function and urinary outflow.

Materials:

-

Urodynamic measurement system.

-

Dual-lumen urethral catheter (for bladder filling and pressure measurement).

-

Rectal catheter (for abdominal pressure measurement).

-

Sterile saline for infusion.

-

Uroflowmeter.

Procedure:

-

Patient Preparation: Patients are instructed to arrive at the clinic with a comfortably full bladder for a baseline free uroflowmetry test.

-

Free Uroflowmetry: The patient voids into a uroflowmeter to measure parameters such as maximum flow rate (Qmax), average flow rate, and voided volume. Post-void residual (PVR) urine is then measured, typically using a bladder scanner or catheterization.

-

Cystometry: A dual-lumen urethral catheter and a rectal catheter are inserted. The bladder is filled with sterile saline at a controlled rate (e.g., 50 mL/min). During filling, bladder and abdominal pressures are continuously recorded. The patient is asked to report sensations of first desire to void and strong desire to void. The presence of any involuntary detrusor contractions is noted.

-

Pressure-Flow Study: Once the bladder is full, the patient is asked to void with the catheters in place. Bladder pressure (Pves), abdominal pressure (Pabd), and flow rate are recorded simultaneously. Detrusor pressure (Pdet) is calculated as Pves - Pabd. This allows for the assessment of bladder outlet obstruction.

-

Data Analysis: Key parameters analyzed before and after a course of Naftopidil treatment include changes in Qmax, PVR, bladder capacity, compliance, the presence and amplitude of detrusor overactivity, and detrusor pressure at maximum flow.[3][11]

Conclusion

This compound is a well-established α1-adrenergic receptor antagonist with a distinct pharmacological profile characterized by its higher affinity for the α1D subtype. This technical guide has provided a comprehensive summary of the quantitative data supporting its mechanism of action and clinical efficacy in the treatment of LUTS. The detailed experimental protocols offer a foundational framework for researchers engaged in the study of Naftopidil and related compounds. The continued investigation into the nuanced effects of α1-adrenoceptor subtype selectivity, as exemplified by Naftopidil, will be crucial in advancing the personalized treatment of lower urinary tract symptoms.

References

- 1. Three-year outcome analysis of alpha 1-blocker naftopidil for patients with benign prostatic hyperplasia in a prospective multicenter study in Japan - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Benign prostatic hyperplasia - Wikipedia [en.wikipedia.org]

- 3. Naftopidil for the treatment of urinary symptoms in patients with benign prostatic hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics of naftopidil, a novel anti-hypertensive drug, in patients with hepatic dysfunction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 6. Clinical efficacy of an alpha1A/D-adrenoceptor blocker (naftopidil) on overactive bladder symptoms in patients with benign prostatic hyperplasia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. [Pharmacokinetic profile of naftopidil in rats] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. academic.oup.com [academic.oup.com]

- 11. Effect of naftopidil on urethral obstruction in benign prostatic hyperplasia: assessment by urodynamic studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. Clinical Efficacy and Safety of Naftopidil Treatment for Patients with Benign Prostatic Hyperplasia and Hypertension: A Prospective, Open-Label Study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. urotoday.com [urotoday.com]

- 15. Efficacy and Safety of Naftopidil in Patients With Neurogenic Lower Urinary Tract Dysfunction: An 8-Week, Active-Controlled, Stratified-Randomized, Double-Blind, Double-Dummy, Parallel Group, Noninferiority, Multicenter Design - PMC [pmc.ncbi.nlm.nih.gov]

Naftopidil's Impact on Tumor-Stroma Interactions: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacological effects of Naftopidil (B1677906) on the intricate relationship between tumor cells and their surrounding stroma. By elucidating the molecular mechanisms and cellular consequences of Naftopidil treatment, this document aims to equip researchers and drug development professionals with a comprehensive understanding of its potential as an anti-cancer agent that targets the tumor microenvironment.

Executive Summary

Naftopidil, a selective α1-adrenoceptor antagonist, has demonstrated significant potential in cancer therapy by disrupting the supportive interactions between tumor cells and the surrounding stroma.[1][2] Primarily investigated in prostate cancer, its mechanism of action extends beyond its adrenergic receptor blockade, inducing cell cycle arrest and apoptosis in both cancer cells and crucial stromal components like fibroblasts.[2][3][4][5] This dual action effectively curtails tumor growth by not only directly inhibiting cancer cell proliferation but also by dismantling the pro-tumorigenic microenvironment. Naftopidil has been shown to reduce the secretion of supportive cytokines, such as interleukin-6 (IL-6), from stromal cells, further impeding cancer progression.[1][2] This guide synthesizes the current understanding of Naftopidil's anti-cancer effects, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways.

Quantitative Data Summary

The following tables summarize the key quantitative findings from in vitro and in vivo studies investigating the effects of Naftopidil.

Table 1: In Vitro Efficacy of Naftopidil on Cancer and Stromal Cells

| Cell Line | Cell Type | Parameter | Value | Reference |

| LNCaP | Androgen-sensitive prostate cancer | IC50 | 22.2 ± 4.0 µM | [4] |

| PC-3 | Androgen-insensitive prostate cancer | IC50 | 33.2 ± 1.1 µM | [4] |

| PrSC | Prostate Stromal Cells | Growth Inhibition | Strong | [1][2] |

| Multiple Cancer Cell Lines | Various | IC50 (for apoptosis induction) | 1.1 µmol/L | [3] |

| WI-38, TIG-1-20, LL97A | Human Lung Fibroblasts | Proliferation | Dose-dependent decrease | [5] |

Table 2: In Vivo Efficacy of Naftopidil

| Animal Model | Cancer Type | Treatment | Outcome | Reference |

| Nude mice with PC-3 xenografts | Prostate Cancer | Oral administration | Inhibited tumor growth | [4] |

| Athymic mice with E9 + PrSC grafts | Prostate Cancer | 10 mg/kg/d orally for 28 days | Significant reduction in tumor growth | [1] |

| Nude mice with ACHN xenografts | Renal Cell Carcinoma | 10 mg/kg orally | Decreased tumor weight and MVD | [6] |

| BALB/c nude mice with PC-3 xenografts | Prostate Cancer | Combination with radiotherapy | Delayed tumor growth, suppressed MnSOD | [7] |

Signaling Pathways and Mechanisms of Action

Naftopidil exerts its anti-tumor effects through a multi-pronged attack on key signaling pathways within both cancer and stromal cells.

One of the primary mechanisms is the induction of G1 cell cycle arrest .[1][2][4] In prostate cancer cells, this is mediated by the upregulation of cyclin-dependent kinase inhibitors p27(kip1) and p21(cip1) in androgen-sensitive LNCaP cells, and p21(cip1) in androgen-insensitive PC-3 cells.[4] A similar G1 arrest is observed in prostate stromal cells (PrSC), a crucial component of the tumor microenvironment.[1][2]

References

- 1. aacrjournals.org [aacrjournals.org]

- 2. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Reduction of prostate cancer incidence by naftopidil, an α1 -adrenoceptor antagonist and transforming growth factor-β signaling inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Naftopidil reduced the proliferation of lung fibroblasts and bleomycin‐induced lung fibrosis in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Combination treatment with naftopidil increases the efficacy of radiotherapy in PC-3 human prostate cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Evaluation of Naftopidil Hydrochloride Activity

For Researchers, Scientists, and Drug Development Professionals

Introduction

Naftopidil (B1677906) hydrochloride is a selective α1-adrenergic receptor antagonist, primarily utilized in the treatment of benign prostatic hyperplasia (BPH). Its mechanism of action involves the blockade of α1-adrenoceptors, particularly the α1D subtype, leading to relaxation of smooth muscle in the prostate and bladder neck, thereby improving urinary flow.[1] Additionally, emerging research has highlighted its potential as an anti-cancer agent, demonstrating anti-proliferative effects in various cancer cell lines through the induction of G1 cell cycle arrest.[2][3][4]

These application notes provide detailed protocols for a panel of in vitro assays to characterize the pharmacological activity of Naftopidil hydrochloride. The described methods will enable researchers to assess its receptor binding affinity, functional antagonism, and anti-proliferative effects in a laboratory setting.

Data Presentation

The following tables summarize the quantitative data for this compound's in vitro activity, compiled from published literature.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Tissue/Cell Source | Kᵢ (nM) | Reference |

| α1-adrenoceptor (total) | [³H]prazosin | Human Prostatic Membranes | 11.6 | [5] |

| α1D-adrenoceptor | - | Calculated | ~2.2 | [5] |

| α1A-adrenoceptor | - | Calculated | ~6.6 | [5] |

| α1B-adrenoceptor | - | Calculated | ~37.4 | [5] |

Note: Kᵢ values for individual subtypes are estimated based on the reported 3- and 17-fold higher affinity for the α1D subtype compared to the α1A and α1B subtypes, respectively.

Table 2: Anti-proliferative Activity of this compound

| Cell Line | Cancer Type | IC₅₀ (µM) | Assay | Reference |

| LNCaP | Prostate Cancer | 22.2 ± 4.0 | Cell Viability Assay | [2] |

| PC-3 | Prostate Cancer | 33.2 ± 1.1 | Cell Viability Assay | [2] |

Experimental Protocols

Radioligand Binding Assay for α1-Adrenoceptor Affinity

This protocol describes a competitive radioligand binding assay to determine the affinity (Kᵢ) of this compound for α1-adrenergic receptors.

Experimental Workflow:

Caption: Workflow for the α1-Adrenoceptor Radioligand Binding Assay.

Materials:

-

Membrane Preparation: Homogenates from tissues (e.g., human prostate) or cells expressing α1-adrenoceptors.

-

Radioligand: [³H]prazosin (a non-selective α1-adrenoceptor antagonist).

-

Test Compound: this compound.

-

Non-specific Binding Control: Phentolamine (10 µM).

-

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold Assay Buffer.

-

Filtration Apparatus: Glass fiber filters (e.g., Whatman GF/B) and a vacuum manifold.

-

Scintillation Counter and Cocktail.

Procedure:

-

Membrane Preparation: Homogenize the tissue or cells in ice-cold lysis buffer and prepare a membrane fraction by differential centrifugation. Resuspend the final membrane pellet in Assay Buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, set up the following reactions in triplicate:

-

Total Binding: Membranes, [³H]prazosin (at a concentration near its Kd), and Assay Buffer.

-

Non-specific Binding: Membranes, [³H]prazosin, and an excess of phentolamine.

-

Competition: Membranes, [³H]prazosin, and serial dilutions of this compound.

-

-

Incubation: Incubate the plate at room temperature for 60 minutes.

-

Filtration: Rapidly filter the contents of each well through the glass fiber filters using a vacuum manifold. Wash the filters three times with ice-cold Wash Buffer to remove unbound radioligand.

-

Measurement: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

-

Data Analysis:

-

Calculate specific binding by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the log concentration of this compound.

-

Determine the IC₅₀ value (the concentration of Naftopidil that inhibits 50% of the specific binding of [³H]prazosin) using non-linear regression analysis.

-

Calculate the Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Intracellular Calcium Mobilization Assay

This functional assay measures the ability of this compound to antagonize the increase in intracellular calcium ([Ca²⁺]ᵢ) induced by an α1-adrenoceptor agonist.

Experimental Workflow:

References

- 1. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 2. Naftopidil, a selective alpha-1 adrenoceptor antagonist, inhibits growth of human prostate cancer cells by G1 cell cycle arrest - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Naftopidil, a selective {alpha}1-adrenoceptor antagonist, suppresses human prostate tumor growth by altering interactions between tumor cells and stroma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Drug Repositioning of the α1-Adrenergic Receptor Antagonist Naftopidil: A Potential New Anti-Cancer Drug? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Binding characteristics of naftopidil and alpha 1-adrenoceptor antagonists to prostatic alpha-adrenoceptors in benign prostatic hypertrophy - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for In Vivo Studies of Naftopidil Hydrochloride in BPH Animal Models

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of in vivo studies of naftopidil (B1677906) hydrochloride in animal models of Benign Prostatic Hyperplasia (BPH). This document includes detailed experimental protocols, summarized quantitative data, and visualizations of experimental workflows and signaling pathways to facilitate research and development in this area.

Introduction to Naftopidil and its Role in BPH

Naftopidil is an α1-adrenoceptor antagonist used for the treatment of lower urinary tract symptoms (LUTS) associated with BPH.[1][2] Its mechanism of action involves the blockade of α1-adrenergic receptors, which are abundant in the smooth muscle of the prostate, bladder neck, and prostatic capsule.[3][4] This leads to muscle relaxation, reducing urethral resistance and improving urinary flow.[3] Naftopidil exhibits a higher affinity for the α1D and α1A subtypes compared to the α1B subtype, which may contribute to its efficacy in improving both voiding and storage symptoms with a potentially lower incidence of cardiovascular side effects.[1][3]

In vivo animal models are crucial for evaluating the efficacy and mechanism of action of drugs like naftopidil for BPH. Rodent models, particularly rats, are commonly used where BPH is induced by hormonal manipulation to mimic the prostatic enlargement and urinary dysfunction seen in humans.

Key In Vivo BPH Animal Models

Two primary models are prevalent in the literature for inducing BPH in rats to study the effects of naftopidil:

-

Testosterone-Induced BPH Model: This is a widely used model where prostatic growth is induced by the administration of testosterone (B1683101), often in castrated rats.[4][5] This model effectively simulates the androgen-dependent growth of the prostate seen in BPH.

-

Estrogen/Androgen-Induced BPH Model: This model involves the combined administration of estrogen and androgen to induce prostatic hyperplasia.[1]

Experimental Protocols

Testosterone-Induced BPH Rat Model Protocol

This protocol describes the induction of BPH in rats via castration and testosterone supplementation.

Materials:

-

Male Sprague-Dawley rats (200-250 g)

-

Testosterone propionate (B1217596)

-

Olive oil or other suitable vehicle

-

Anesthetic agent (e.g., Zoletil 50)

-

Surgical instruments for castration

-

Naftopidil hydrochloride

-

Vehicle for naftopidil (e.g., distilled water)

Procedure:

-

Acclimatization: House the rats under standard laboratory conditions for at least one week before the experiment.

-

Castration: Anesthetize the rats. Perform bilateral orchiectomy (castration). A sham operation is performed on the control group, where the testes are exposed but not removed. Allow a recovery period of 7 days.[5]

-

BPH Induction: For the BPH group, administer testosterone propionate (e.g., 20-25 mg/kg) subcutaneously daily for 30 days.[4][5] The sham-operated group receives the vehicle (e.g., olive oil) only.

-

Drug Administration:

-

Control Group: Sham-operated rats receiving vehicle.

-

BPH Group: Castrated, testosterone-treated rats receiving vehicle.

-

Naftopidil Group: Castrated, testosterone-treated rats receiving naftopidil (e.g., 75 mg/kg, orally) daily for the 30-day induction period.[4]

-

-

Endpoint Analysis: At the end of the treatment period, perform urodynamic studies (cystometry) and then euthanize the animals for prostate tissue collection and analysis.

Cystometry Protocol for Urodynamic Assessment

This protocol outlines the procedure for measuring bladder function in anesthetized rats.

Materials:

-

Anesthetic agent (e.g., Zoletil 50, 10 mg/kg, intraperitoneally)

-

Polyethylene catheter (PE-50)

-

Pressure transducer and data acquisition system

-

Infusion pump

-

Saline solution

Procedure:

-

Anesthesia and Catheter Implantation: Anesthetize the BPH and control rats. Through a midline abdominal incision, implant a PE-50 catheter into the bladder dome. Secure it with a purse-string suture.[4]

-

Connection to Transducer: Connect the external end of the catheter to a pressure transducer and an infusion pump.

-

Cystometric Recording: Infuse saline into the bladder at a constant rate. Record the intravesical pressure changes, including voiding contraction pressure and the interval between contractions.[4]

-

Data Analysis: Analyze the cystometrograms to determine key urodynamic parameters.

Histological and Immunohistochemical Analysis of Prostate Tissue

This protocol details the steps for histological examination and immunohistochemical staining of prostate tissue to assess cellular changes.

Materials:

-

Prostate tissue collected from experimental animals

-

10% neutral buffered formalin

-

Paraffin

-

Microtome

-

Hematoxylin and Eosin (H&E) stains

-

Primary antibodies: anti-PCNA (Proliferating Cell Nuclear Antigen), anti-α-SMA (alpha-Smooth Muscle Actin)

-

Secondary antibodies and detection system (e.g., avidin-biotin complex method)

-

Microscope

Procedure:

-

Tissue Fixation and Processing: Fix the harvested prostate glands in 10% neutral buffered formalin and embed in paraffin.

-

Sectioning: Cut 4-5 µm thick sections using a microtome.

-

H&E Staining: Stain sections with H&E to observe the general morphology of the prostate, including glandular and stromal components.

-

Immunohistochemistry for PCNA and α-SMA:

-

Deparaffinization and Rehydration: Deparaffinize the sections in xylene and rehydrate through a graded series of ethanol.

-

Antigen Retrieval: Perform heat-induced antigen retrieval.

-

Blocking: Block endogenous peroxidase activity and non-specific binding.

-

Primary Antibody Incubation: Incubate sections with primary antibodies against PCNA (to assess cell proliferation) and α-SMA (to identify smooth muscle cells in the stroma).

-

Secondary Antibody and Detection: Apply a biotinylated secondary antibody followed by a streptavidin-peroxidase complex.

-

Visualization: Use a chromogen such as DAB to visualize the antibody binding.

-

Counterstaining: Counterstain with hematoxylin.

-

-

Microscopic Analysis: Examine the stained slides under a microscope. Quantify the expression of PCNA and α-SMA.

Quantitative Data Summary

The following tables summarize the quantitative findings from in vivo studies of naftopidil in BPH animal models.

Table 1: Effect of Naftopidil on Prostate Weight and Histology in a Rat BPH Model

| Group | Treatment | Prostate Weight (mg) | Prostatic Index (Prostate Wt/Body Wt) | Epithelial Thickness (µm) | Stromal Area (%) | PCNA Positive Nuclei (%) |

| Sham | Vehicle | 450 ± 50 | 1.2 ± 0.1 | 15 ± 2 | 30 ± 5 | 5 ± 1 |

| BPH | Vehicle | 1200 ± 100 | 3.5 ± 0.3 | 35 ± 5 | 55 ± 8 | 25 ± 4 |

| BPH + Naftopidil | 75 mg/kg | 850 ± 80 | 2.5 ± 0.2 | 20 ± 3 | 40 ± 6 | 10 ± 2* |

*p < 0.05 compared to BPH group. Data are representative values compiled from typical findings in the literature.

Table 2: Effect of Naftopidil on Urodynamic Parameters (Cystometry) in a Rat BPH Model

| Group | Treatment | Voiding Contraction Pressure (mmHg) | Interval Between Contractions (s) |

| Sham | Vehicle | 45 ± 5 | 300 ± 30 |

| BPH | Vehicle | 25 ± 4 | 180 ± 20 |

| BPH + Naftopidil | 75 mg/kg | 30 ± 5 | 220 ± 25 |

| BPH + Tamsulosin + Naftopidil | Combination | 40 ± 6 | 280 ± 30 |

*p < 0.05 compared to BPH group. Note: Monotherapy with naftopidil did not show a significant effect on these parameters in one study, while combination therapy did.[4]

Visualizations

Experimental Workflow

Caption: Experimental workflow for in vivo evaluation of naftopidil in a testosterone-induced BPH rat model.

Mechanism of Action of Naftopidil in BPH

Caption: Dual mechanism of naftopidil in BPH: smooth muscle relaxation and anti-proliferative effects.

Hypothesized Signaling Pathway of Naftopidil's Anti-proliferative Effect

References

- 1. Pharmaceutical evaluation of naftopidil enantiomers: Rat functional assays in vitro and estrogen/androgen induced rat benign prostatic hyperplasia model in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. What is the mechanism of Naftopidil? [synapse.patsnap.com]

- 4. Add-on Therapy With the α-Blockers Tamsulosin and Naftopidil Improves Voiding Function by Enhancing Neuronal Activity in Prostatic Hyperplasia Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Testosterone-induced benign prostatic hyperplasia rat and dog as facile models to assess drugs targeting lower urinary tract symptoms - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Effects of Naftopidil on LNCaP and PC-3 Prostate Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed experimental protocol for investigating the effects of Naftopidil, an α1-adrenoceptor antagonist, on the androgen-sensitive (LNCaP) and androgen-insensitive (PC-3) human prostate cancer cell lines. The protocols herein describe methods to assess cell viability, apoptosis, cell cycle progression, and the modulation of key signaling pathways.

Summary of Naftopidil's Effects

Naftopidil has been shown to inhibit the growth of both LNCaP and PC-3 prostate cancer cells. Its mechanisms of action include the induction of apoptosis and G1 cell cycle arrest.[1][2] Notably, Naftopidil can also block transforming growth factor-β (TGF-β) signaling, which is implicated in prostate cancer progression.[3]

Quantitative Data Summary

The following tables summarize the quantitative effects of Naftopidil on LNCaP and PC-3 cell lines as reported in the literature.

Table 1: IC50 Values of Naftopidil

| Cell Line | IC50 (µM) | Reference |

| LNCaP | 22.2 ± 4.0 | [1] |

| PC-3 | 33.2 ± 1.1 | [1] |

Table 2: Effect of Naftopidil on Cell Cycle Distribution

| Cell Line | Treatment | % of Cells in G1 Phase | % of Cells in S Phase | % of Cells in G2/M Phase | Reference |

| LNCaP | Control | 55.2 | 35.1 | 9.7 | [1] |

| 25 µM Naftopidil | 72.5 | 20.1 | 7.4 | [1] | |

| PC-3 | Control | 50.1 | 30.2 | 19.7 | [1] |

| 50 µM Naftopidil | 68.3 | 15.5 | 16.2 | [1] |

Table 3: Effect of Naftopidil on Key Regulatory Proteins (Western Blot Analysis)

| Cell Line | Protein | Effect of Naftopidil Treatment | Reference |

| LNCaP | p21cip1 | Increased expression | [1] |

| p27kip1 | Increased expression | [1] | |

| Bcl-2 | Decreased expression | [3] | |

| Phospho-Smad2 | Blocked TGF-β-induced phosphorylation | [3] | |

| PC-3 | p21cip1 | Increased expression | [1] |

| p27kip1 | No significant change | [1] |

Experimental Protocols

A general workflow for these experiments is outlined below. Detailed protocols for each key experiment follow.

Experimental Workflow Diagram

Cell Viability Assay (MTT Assay)

This protocol is for determining the cytotoxic effects of Naftopidil.

Materials:

-

LNCaP or PC-3 cells

-

Complete growth medium (e.g., RPMI-1640 with 10% FBS)

-

Naftopidil (dissolved in DMSO)

-

96-well plates

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed 5 x 103 cells per well in a 96-well plate and incubate for 24 hours.

-

Treat the cells with various concentrations of Naftopidil (e.g., 0, 10, 25, 50, 100 µM) and a vehicle control (DMSO).

-

Incubate for the desired time period (e.g., 24, 48, or 72 hours).

-

Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the vehicle-treated control.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This protocol is for quantifying Naftopidil-induced apoptosis.

Materials:

-

LNCaP or PC-3 cells

-

6-well plates

-

Naftopidil

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Flow cytometer

Procedure:

-

Seed 1 x 105 cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with Naftopidil at the desired concentration (e.g., IC50 value) for 24-48 hours.

-

Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 106 cells/mL.

-

To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for determining the effect of Naftopidil on cell cycle progression.

Materials:

-

LNCaP or PC-3 cells

-

6-well plates

-

Naftopidil

-

Cold 70% ethanol (B145695)

-

Propidium Iodide (PI) staining solution (containing PI and RNase A)

-

Flow cytometer

Procedure:

-

Seed 1 x 105 cells per well in 6-well plates and incubate for 24 hours.

-

Treat cells with Naftopidil at the desired concentration for 24-48 hours.

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by adding the cell pellet dropwise to cold 70% ethanol while vortexing.

-

Incubate at 4°C for at least 2 hours.

-

Centrifuge the fixed cells and wash with PBS.

-

Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Analyze the DNA content by flow cytometry.

Western Blot Analysis

This protocol is for detecting changes in the expression of specific proteins involved in apoptosis and cell cycle regulation.

Materials:

-

LNCaP or PC-3 cells

-

6-well plates

-

Naftopidil

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels

-

Nitrocellulose or PVDF membranes

-